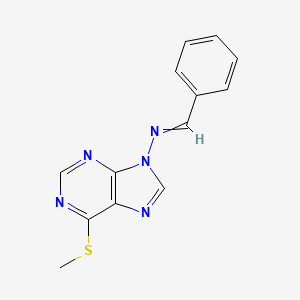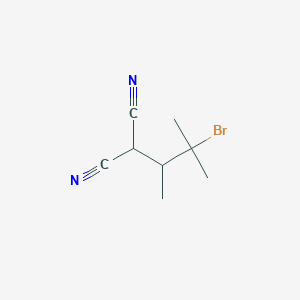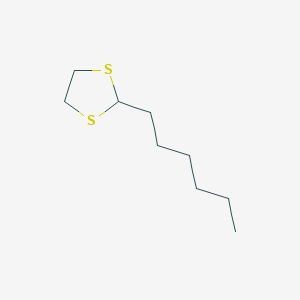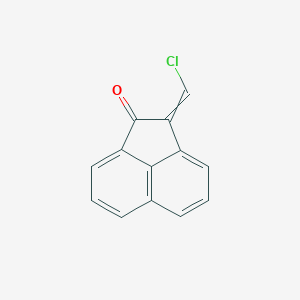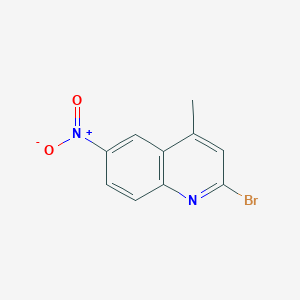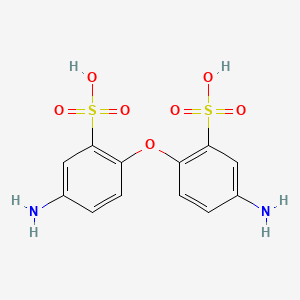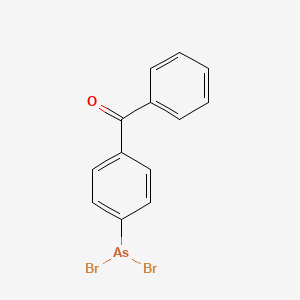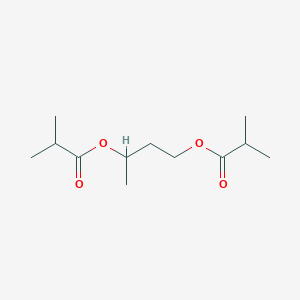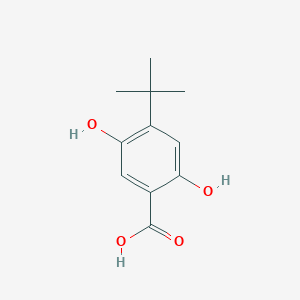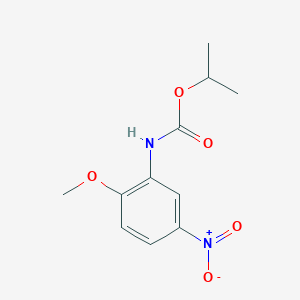
propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a methoxy-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent are commonly employed.
Major Products Formed
Oxidation: 2-amino-5-methoxyphenyl carbamate.
Reduction: Isopropyl alcohol and 2-methoxy-5-nitroaniline.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved can include the inhibition of metabolic processes or the modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl N-(4-methoxy-2-nitrophenyl)carbamate
- 2-isopropyl-5-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 4-methoxyphenyl N-(2-methoxy-5-nitrophenyl)carbamate
Uniqueness
Propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Properties
CAS No. |
6328-96-7 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
propan-2-yl N-(2-methoxy-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-7(2)18-11(14)12-9-6-8(13(15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,12,14) |
InChI Key |
KUDVVCYZBYADNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


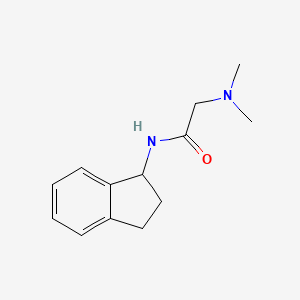
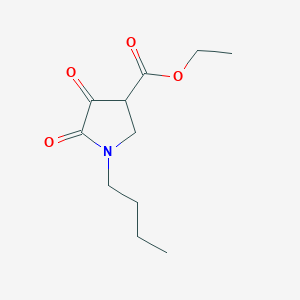
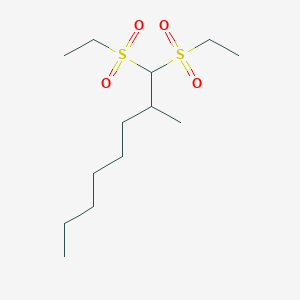
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
